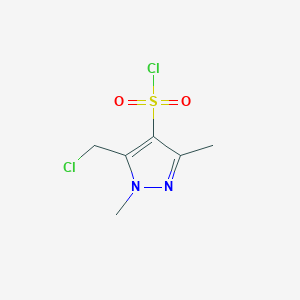

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It’s a versatile bio-platform molecule .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .Chemical Reactions Analysis

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms .Wissenschaftliche Forschungsanwendungen

Azide Ring-Opening-Ring-Closure Reactions

5-Chloro-1-methylpyrazole-4-carboxaldehydes undergo reactions with sodium azide to produce a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This reaction mechanism, applied to corresponding 5-chloro-1-phenylpyrazole-4-carboxaldehydes, yielded 4-cyano-5-hydroxy-1-phenyl-pyrazoles as sole products in high yields, demonstrating the compound's versatility in synthesizing complex organic structures (Becher et al., 1992).

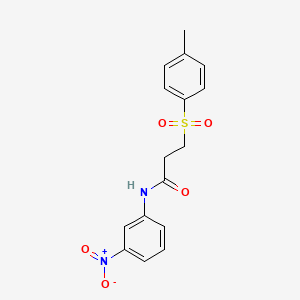

Sulfonyl Derivatives of Phenoxyacetamide

The treatment of phenoxyacetamide with chlorosulfonic acid resulted in the formation of sulfonyl chloride derivatives. These compounds were further converted into sulfonamides and sulfonohydrazides, showcasing the potential of sulfonyl chloride derivatives in synthesizing pharmacologically relevant compounds (Cremlyn & Pannell, 1978).

Microwave-assisted Synthesis

Microwave-assisted techniques facilitated the synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, highlighting an environmentally friendly approach to obtaining pyrazole derivatives. This method offers significant advantages in terms of reaction times and yields, underlining the importance of sulfonyl chloride derivatives in modern synthetic chemistry (Martins et al., 2003).

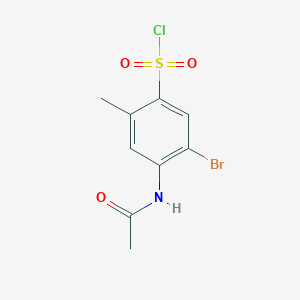

Heterocyclic Sulfonyl Chlorides and Derivatives

The synthesis of various heterocyclic sulfonyl chlorides, including pyrazole and isoxazole-4-sulfonyl chlorides, was achieved. These sulfonyl chlorides were transformed into amides, hydrazides, and azides, further expanding the chemical repertoire for the development of heterocyclic compounds with potential biological activity (Cremlyn, Swinbourne, & Yung, 1981).

Antiviral Activity of Thiadiazole Sulfonamides

New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their antiviral activity, specifically against the tobacco mosaic virus. This study not only showcases the potential of sulfonyl chloride derivatives in medicinal chemistry but also highlights their role in the development of new antiviral agents (Chen et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

5-(Chloromethyl)furfural (CMF) is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid is developed . This opens new avenues for the preparation of CMF .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFGFYMAXCSXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2755198.png)

![1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2755199.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)

![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B2755208.png)

![4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2755209.png)

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)